2-(Benzyloxy)-5-bromobenzoyl chloride

Vue d'ensemble

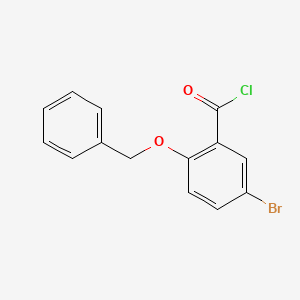

Description

2-(Benzyloxy)-5-bromobenzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromobenzoyl chloride typically involves the following steps:

Bromination: The starting material, 2-benzyloxybenzoyl chloride, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common.

Analyse Des Réactions Chimiques

Esterification with Carboxylic Acids

2-(Benzyloxy)-5-bromobenzoyl chloride reacts with carboxylic acids under mild conditions to form mixed anhydrides or esters. For example:

-

Reaction with Monochloroacetic Acid and Dichloroacetic Acid

A mixture of monochloroacetic acid (12.0 g), dichloroacetic acid (6.4 g), and L-carnitine hydrochloride (3.0 g) in the presence of 2-benzyloxybenzoyl chloride (8.5 g) at 20–25°C for 15 hours yielded 6.0 g of product after precipitation with diethyl ether .

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Monochloroacetic acid, L-carnitine HCl | 20–25°C, 15 h | 6.0 g | Ester derivative (MP: 184–185°C) |

Amide Formation

This benzoyl chloride reacts with primary or secondary amines to form substituted benzamides. For instance:

-

Synthesis of α-Chloroamide Derivatives

Chloroacetyl chloride was used to acylate phenethylamines (e.g., 12–18 ), forming α-chloroamide intermediates (19–26 ) under basic conditions .

| Amine Substrate | Reaction Protocol | Product Application |

|---|---|---|

| 2-(3-(Benzyloxy)phenyl)ethanamine (12 ) | Acylation with chloroacetyl chloride | Intermediate for dihydroisoquinolines |

Hydrolysis to Carboxylic Acid

Hydrolysis of the acyl chloride group produces 2-(benzyloxy)-5-bromobenzoic acid, a precursor for further functionalization.

-

Basic Hydrolysis

Treatment with sodium hydroxide (7.25 g) in methanol/water at 60°C for 2 hours yielded 97% of 2-(benzyloxy)-5-bromobenzoic acid .

| Reagent | Conditions | Yield | Product (CAS: 62176-31-2) |

|---|---|---|---|

| NaOH (2 M) | 60°C, 2 h | 97% | C₁₄H₁₁BrO₃ (MW: 307.14) |

Bischler-Napieralski Cyclization

The acyl chloride serves as a key intermediate in synthesizing tetrahydroisoquinoline derivatives. For example:

-

Formation of Dihydroisoquinolines

Amides derived from this benzoyl chloride (e.g., 27–43 ) underwent Bischler-Napieralski cyclization in refluxing POCl₃ to form dihydroisoquinolines (45–62 ), which were reduced to tetrahydroisoquinolines (63–80 ) .

| Substrate | Cyclization Agent | Product |

|---|---|---|

| Amides (27–43 ) | POCl₃, reflux | Dihydroisoquinolines |

Applications De Recherche Scientifique

Scientific Research Applications

- Organic Synthesis:

-

Pharmaceutical Research:

- Drug Development: The compound is utilized in the development of new therapeutic agents. Its ability to acylate nucleophiles makes it valuable in creating amides and esters, which are crucial in drug formulations .

- Neuroprotective Agents: Recent studies have explored derivatives of this compound for their potential use as multifunctional agents in treating neurodegenerative diseases like Parkinson's disease. These derivatives demonstrated significant MAO-B inhibition, antioxidant activity, and neuroprotective effects .

-

Material Science:

- Polymer Synthesis: It is employed in synthesizing advanced materials with specific properties, contributing to the development of polymers with tailored functionalities.

- Biological Studies:

Case Studies

Case Study 1: Neuroprotective Agents Development

A series of derivatives based on the structure of this compound were synthesized to evaluate their potential as MAO-B inhibitors for Parkinson's disease treatment. The most promising derivative exhibited an IC50 value of 0.062 µM, indicating potent inhibitory activity. Additionally, these compounds showed significant antioxidant properties and neuroprotective effects against oxidative stress .

Case Study 2: Polymer Functionalization

Research has demonstrated the use of this compound in functionalizing polymers for biomedical applications. By incorporating it into polymer matrices, researchers achieved materials with enhanced biocompatibility and controlled release properties for drug delivery systems.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-bromobenzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles such as amines, alcohols, and thiols, forming covalent bonds with these nucleophiles. This reactivity is utilized in various chemical transformations and biological studies to modify molecules and study their interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)benzoyl Chloride: Lacks the bromine substituent at the 5-position.

5-Bromobenzoyl Chloride: Lacks the benzyloxy substituent at the 2-position.

2-(Benzyloxy)-5-chlorobenzoyl Chloride: Has a chlorine substituent instead of bromine at the 5-position.

Uniqueness

2-(Benzyloxy)-5-bromobenzoyl chloride is unique due to the presence of both the benzyloxy and bromine substituents, which confer specific reactivity and properties. The combination of these substituents allows for selective reactions and applications in organic synthesis and pharmaceutical research that are not possible with the similar compounds listed above.

Activité Biologique

2-(Benzyloxy)-5-bromobenzoyl chloride is an organic compound with notable biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClO

- Molecular Weight : 325.59 g/mol

- CAS Number : 1160249-51-3

The compound features a benzoyl chloride moiety with a benzyloxy group and a bromine substituent, which are critical for its biological activity.

Antifungal Activity

Recent studies have explored the antifungal properties of various brominated compounds, including derivatives similar to this compound. For instance, compounds with bromine substitutions have demonstrated significant antifungal activity against various strains, including Candida neoformans and Aspergillus fumigatus. The structure-activity relationship (SAR) indicates that the presence of halogen atoms can enhance antifungal potency.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5.2c | ≤1 | Fungicidal |

| 5.4b | 0.06 | Fungicidal |

| 5.3f | >16 | Fungistatic |

The data shows that compounds with specific structural modifications can yield enhanced selectivity and potency against fungal pathogens .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurodegenerative diseases like Alzheimer's.

- Inhibitory Potency : Compounds structurally related to this compound have shown varying degrees of inhibition against AChE and BChE, with IC50 values ranging from low micromolar to sub-micromolar concentrations.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Compound X | 0.22 | 0.42 |

| Compound Y | 0.23 | 0.64 |

These findings suggest that modifications in the benzoyl moiety can significantly influence inhibitory activity against cholinesterases .

Case Studies

- Antifungal Efficacy : A study published in Nature highlighted the effectiveness of brominated compounds against clinically relevant fungal strains. Compounds similar to this compound exhibited low MIC values, indicating strong antifungal potential and rapid fungicidal action .

- Neuroprotective Effects : Research conducted on derivatives of this compound demonstrated promising results in inhibiting AChE and BChE, suggesting potential applications in treating Alzheimer's disease. Molecular docking studies revealed that these compounds could effectively bind to the active sites of these enzymes, enhancing their therapeutic profiles .

Propriétés

IUPAC Name |

5-bromo-2-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMYJXRFBVUZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269256 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160249-51-3 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.